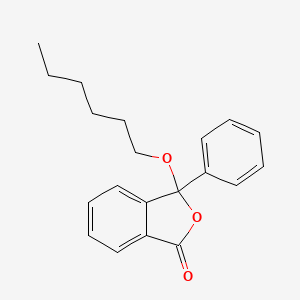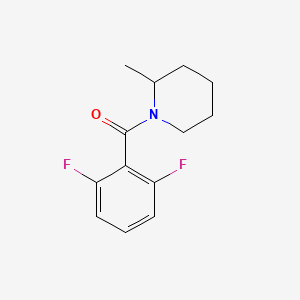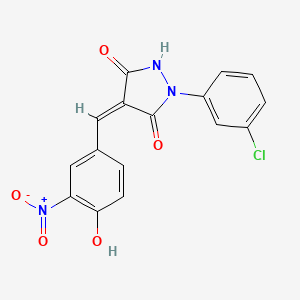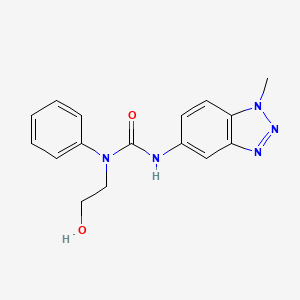
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one, also known as HPOB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HPOB belongs to the class of benzofuranone compounds and has been shown to exhibit anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one is not fully understood, but it has been proposed to act by modulating the activity of enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of phospholipase A2 by binding to its active site and preventing the hydrolysis of phospholipids. This results in a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial respiratory chain complex III, leading to the production of reactive oxygen species and activation of apoptotic pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in cells and animal models. In a study published in the Journal of Biological Chemistry, this compound was found to reduce the production of reactive oxygen species and protect cells from oxidative stress. This compound has also been shown to inhibit the growth of cancer cells in animal models, with minimal toxicity to normal cells. However, further studies are needed to determine the long-term effects of this compound on cellular function and organ systems.
Advantages and Limitations for Lab Experiments
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one has several advantages for use in lab experiments, including its synthetic accessibility, high purity, and stability. This compound has also been shown to exhibit specific and potent activity against its molecular targets, making it a useful tool for investigating cellular pathways and disease mechanisms. However, the limitations of this compound include its relatively low solubility in aqueous solutions and potential off-target effects on other cellular processes.
Future Directions
For research on 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one include the development of derivatives with improved solubility and specificity, investigation of therapeutic potential in animal models, and further understanding of its mechanism of action and effects on cellular function and organ systems.
Synthesis Methods
The synthesis of 3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one involves the reaction between 3-phenyl-2-benzofuran-1(3H)-one and 1-bromohexane in the presence of a base catalyst. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), and requires careful temperature control and purification steps to obtain a high yield of pure this compound. The synthesis method has been optimized to produce this compound in large quantities for scientific research purposes.
Scientific Research Applications
3-(hexyloxy)-3-phenyl-2-benzofuran-1(3H)-one has been shown to exhibit anti-inflammatory and anti-cancer properties in in vitro and in vivo studies. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the activity of the pro-inflammatory enzyme, phospholipase A2, and reduce the production of inflammatory cytokines in human cells. This compound has also been shown to induce cell death in cancer cells by targeting the mitochondrial respiratory chain complex III.
properties
IUPAC Name |
3-hexoxy-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-2-3-4-10-15-22-20(16-11-6-5-7-12-16)18-14-9-8-13-17(18)19(21)23-20/h5-9,11-14H,2-4,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHYLAUSECTKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)

![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5158310.png)


![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)
![1,3,7-trimethyl-8-[4-(4-nitrophenyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5158351.png)

![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)
![4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5158362.png)
![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)
